Ethyl 2-benzylidene-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl (2E)-2-benzylidene-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZGINZXVVKWKV-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337851 | |
| Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Balsamic aroma with tropical fruit notes. | |
| Record name | Ethyl alpha-acetylcinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Ethyl alpha-acetylcinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
620-80-4, 15802-62-7 | |
| Record name | Ethyl alpha-acetylcinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl alpha-acetylcinnamate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .ALPHA.-ACETYLCINNAMATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B50D0O5PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylidene-3-oxobutanoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and the use of more robust catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylidene-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemical Applications
Ethyl 2-benzylidene-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. Key applications include:
- Synthesis of Pharmaceuticals : It serves as a precursor for synthesizing various drug candidates, particularly in the development of pyrazoline carboxylates that exhibit selective inhibition of Monoamine oxidase-B (MAO-B) .
- Agrochemicals : The compound is involved in the production of agrochemicals, where it contributes to the development of new pesticides and herbicides .
Biological Applications
The compound's unique structural features enable it to interact with biological targets, leading to potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and S. aureus .
- Enzyme Inhibition : Its derivatives are being studied for their ability to inhibit specific enzymes, which could lead to the development of new treatments for diseases linked to enzyme dysfunction .
Medicinal Applications
This compound has been explored for its pharmacological potential :
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities, prompting further investigation into its mechanisms and efficacy in cancer treatment .
- Anti-inflammatory Effects : Research is ongoing to evaluate its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases .
Industrial Applications
In the industrial sector, this compound is used in the production of materials with specific chemical properties:
- Polymers Production : The compound is employed in synthesizing polymers that require specific functional groups for enhanced performance in applications such as coatings and adhesives .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mg/ml) |
|---|---|---|
| Compound A | E. coli | 0.08 |
| Compound B | S. aureus | 0.07 |
| Compound C | K. pneumonia | 0.11 |
This table summarizes the antimicrobial activity of different derivatives synthesized from this compound, highlighting their effectiveness against common bacterial strains.
Table 2: Pharmacological Studies on this compound
| Study Focus | Findings |
|---|---|
| Anticancer Potential | Exhibited cytotoxic effects on cancer cell lines |
| Enzyme Inhibition | Selective inhibition of MAO-B |
This table presents findings from various studies assessing the pharmacological potential of this compound and its derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-benzylidene-3-oxobutanoate involves its interaction with various molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Structural and Functional Insights
Conformational Stability: All analogs retain the Z-conformation at the C=C bond, critical for maintaining reactivity in cycloaddition and Michael addition reactions . The m-NO₂ derivative exhibits disorder in the ethyl ester group, suggesting steric effects from electron-withdrawing substituents .
Crystallographic Behavior :
- The parent compound crystallizes in an orthorhombic system with weak C–H···O interactions stabilizing the lattice .
- The trimethoxy derivative (C₁₆H₂₀O₆) adopts a triclinic system, influenced by bulky methoxy groups altering packing efficiency .
Reactivity and Applications: Nitro-substituted analogs (e.g., m-NO₂): Enhanced electrophilicity due to electron-withdrawing groups, making them suitable for synthesizing nitro-containing heterocycles with antimicrobial activity . Hydroxy-substituted analogs (e.g., p-OH, m,p-diOH): Electron-donating groups improve solubility and enable applications in photodynamic therapy and metal chelation . Trimethoxy-substituted analog: The methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration in anticancer drug design .
Synthetic Utility: These compounds are intermediates in the synthesis of imidazoles, oxazoloquinolines, and annulenes via condensation with amines or under acidic conditions . Raman spectroscopy is employed to monitor their synthesis, confirming high conversion rates under optimized conditions .
Biological Activity
Ethyl 2-benzylidene-3-oxobutanoate (EBOD) is a β-keto ester characterized by its unique structural features, which contribute to its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as a precursor for biologically active molecules. This article examines the biological activity of EBOD, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 218.25 g/mol. The compound features a benzylidene group that enhances its reactivity in chemical reactions, particularly in nucleophilic addition and condensation reactions.
Target Interactions
EBOD primarily interacts with biological targets through mechanisms involving the formation of enolates. As an α,β-unsaturated carbonyl compound, it can undergo Michael additions and other nucleophilic reactions. These interactions can lead to significant molecular effects, including the synthesis of new carbon-carbon bonds and substituted alkenes.
Biochemical Pathways
The compound participates in various biochemical pathways, particularly those related to organic synthesis. It is known to be involved in:
- Knoevenagel Condensation : EBOD is synthesized through this reaction between ethyl acetoacetate and benzaldehyde, forming a key intermediate that can further react with various nucleophiles .
- Michael Addition Reactions : The compound's structure allows it to act as an electrophile in these reactions, contributing to the formation of complex organic molecules.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with EBOD:
- Antimicrobial Properties : Studies indicate that EBOD exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : EBOD has shown cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. One study demonstrated its effectiveness in inhibiting cell proliferation in specific cancer types .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially serving as a lead compound for developing anti-inflammatory drugs .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of EBOD against several bacterial strains. The results indicated that EBOD exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
This table summarizes the antimicrobial activity of EBOD against selected strains.
Cytotoxicity Assays
In another study focusing on anticancer properties, EBOD was tested against various cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that EBOD could be further explored for its potential use in cancer therapy.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Monitoring Technique |
|---|---|---|
| Temperature | 130°C | IR/GC |
| Solvent | DMF | NMR |
| Base | NaHCO₃ | pH adjustment |
Basic: How is the molecular conformation of this compound determined using crystallography?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL (via SHELX programs) is standard for structural elucidation. Key findings include:
- Z-conformation : The double bond adopts a Z-configuration due to steric and electronic effects .
- Crystal system : Orthorhombic (space group Pbca), with lattice parameters a = 7.8406 Å, b = 16.8767 Å, c = 17.5420 Å, and V = 2321.2 ų .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
Methodological Note : Refinement challenges (e.g., disorder) are addressed using high-resolution data and SHELXL’s robust algorithms .
Advanced: What analytical techniques resolve contradictions in reaction yields or product purity?
Answer: Discrepancies arise from isomerization or byproducts. Strategies include:
- Chromatography : HPLC or GC-MS distinguishes Z- and E-isomers .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; IR identifies carbonyl shifts (~1685 cm⁻¹ for enones) .
- Crystallography : SC-XRD unambiguously assigns stereochemistry .
Example : A 67% conversion (GC) but 60% isolated yield suggests purification losses due to isomer separation .
Advanced: How do structural modifications (e.g., nitro or halogen substituents) influence reactivity and pharmacological activity?
Answer: Substituents alter electronic and steric profiles:
- Nitro derivatives : Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate shows enhanced electrophilicity, impacting cyclization kinetics .
- Halogenated analogs : Chloro or bromo substituents (e.g., 4-chlorobenzylidene) modulate cytotoxicity in anti-tumor assays .
Table 2: Substituent Effects
| Substituent | Biological Activity (Example) | Reactivity Trend |
|---|---|---|
| –NO₂ | Not reported | Increased electrophilicity |
| –Cl | Cytotoxic (anti-tumor) | Enhanced stability |
Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL?
Answer:
- Disorder : Flexible ester groups may require multi-position modeling .
- Data quality : High R factors (e.g., R = 0.053) demand high-resolution data (>0.80 Å) .
- Parameterization : A data-to-parameter ratio >15:1 ensures reliable refinement .
Basic: What role does this compound play in heterocyclic synthesis?
Answer: As a β-keto ester, it serves as a precursor for:
- Dihydropyrimidines : Reacts with thiouronium polymers under basic conditions to form heterocyclic skeletons .
- Pharmacophores : Derivatives exhibit antimicrobial or antitumor properties .
Advanced: How do solvent and base selection affect the Knoevenagel condensation mechanism?
Answer:
- Solvent : Polar aprotic solvents (DMF) stabilize enolate intermediates, accelerating condensation .
- Base strength : Weak bases (NaHCO₃) minimize side reactions (e.g., ester hydrolysis), while strong bases (piperidine) may reduce selectivity .
Mechanistic Insight : Base deprotonates ethyl acetoacetate, forming an enolate that attacks benzaldehyde’s carbonyl carbon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
